molecular formula C23H20FN5O3S B606419 BTT 3033

BTT 3033

货号: B606419
分子量: 465.5 g/mol
InChI 键: NSLIQOPYDUKWTA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BTT 3033 是一种选择性整合素 α-2 β-1 抑制剂,整合素 α-2 β-1 是一种在细胞粘附和信号传导中起关键作用的蛋白质。该化合物以其结合 α-2 I 结构域的能力而闻名,从而抑制血小板与 I 型胶原蛋白的结合并诱导细胞凋亡。 This compound 在前列腺癌、炎症和心血管疾病的研究中显示出潜力 .

科学研究应用

BTT 3033 具有广泛的科学研究应用,包括:

    化学: 用作研究整合素介导的细胞粘附和信号通路的一种工具。

    生物学: 研究其在细胞增殖、凋亡和迁移中的作用。

    医学: 探索作为前列腺癌、炎症和心血管疾病的潜在治疗剂。

    工业: 用于开发针对整合素 α-2 β-1 的新药物

作用机制

BTT 3033 通过选择性抑制整合素 α-2 β-1 发挥作用。它与 α-2 I 结构域结合,阻止整合素与 I 型胶原蛋白相互作用。这种抑制破坏了细胞粘附和信号传导,导致细胞增殖减少和凋亡增加。 该化合物还会影响各种细胞内通路,包括活性氧物种的激活、Bax 蛋白的上调和 caspase-3 的激活 .

未来方向

The compound shows promise as a potential IDO1 inhibitor and anti-tumor agent . Future research could focus on further investigating its pharmacokinetic profile and anti-tumor efficacy, as well as exploring its potential applications in cancer treatment .

生化分析

Biochemical Properties

BTT 3033 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to the α2I domain, exhibiting selectivity for α2β1 over integrins α3β1, α4β1, α5β1, and αv . This interaction inhibits platelet binding to collagen I and cell proliferation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It inhibits cell viability and proliferation by inducing G1 cell cycle arrest in LNcap‐FGC, and DU‐145 cells . Furthermore, this compound induces apoptosis through the activation of ROS, Bax protein upregulation, caspase‐3 activation, and depletion of ΔΨm .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the α2I domain, which leads to the inhibition of α2β1 . This interaction results in the inhibition of platelet binding to collagen I and cell proliferation, and the induction of cell apoptosis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, this compound suppresses MMP13 expression and increases the expression of MMP1 and MT-MMP1 in human articular cartilage‑derived chondrocytes over a period of 15 to 28 days .

Metabolic Pathways

Given its role as an inhibitor of α2β1, it is likely involved in pathways related to cell proliferation and apoptosis .

Transport and Distribution

Given its role as an inhibitor of α2β1, it is likely that it interacts with transporters or binding proteins related to this integrin .

Subcellular Localization

Given its role as an inhibitor of α2β1, it is likely localized to areas where this integrin is present .

准备方法

合成路线和反应条件

BTT 3033 的合成涉及多个步骤,从核心结构的制备开始,核心结构是一种吡唑-4-磺酰胺。关键步骤包括:

    吡唑环的形成: 这通常通过肼衍生物与 1,3-二酮的反应来实现。

    磺化: 然后使用磺化剂(如氯磺酸)对吡唑环进行磺化。

    偶联反应: 将磺化的吡唑与各种芳香胺偶联以引入所需的取代基。

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。温度、溶剂和反应时间等关键参数得到仔细控制。 最终产品通过重结晶和色谱等技术进行纯化 .

化学反应分析

反应类型

BTT 3033 会经历几种类型的化学反应,包括:

    氧化: 该反应涉及添加氧或去除氢。常见的氧化剂包括过氧化氢和高锰酸钾。

    还原: 该反应涉及添加氢或去除氧。常见的还原剂包括硼氢化钠和氢化锂铝。

    取代: 该反应涉及用另一个官能团取代一个官能团。常见的试剂包括卤素和亲核试剂。

常用试剂和条件

    氧化: 酸性介质中的过氧化氢。

    还原: 甲醇中的硼氢化钠。

    取代: 在如氯化铁等催化剂存在下进行卤化。

形成的主要产物

相似化合物的比较

类似化合物

    BTT 3032: 另一种整合素抑制剂,具有类似的结构但选择性不同。

    BTT 3034: 一种对整合素 α-2 β-1 具有类似抑制效果但药代动力学特性不同的化合物。

独特性

BTT 3033 由于其对整合素 α-2 β-1 的高选择性和其诱导癌细胞凋亡的能力而具有独特性。 其构象选择性抑制机制使其与其他整合素抑制剂区别开来,使其成为科学研究和药物开发中的宝贵工具 .

属性

IUPAC Name

1-[4-[[1-(4-fluorophenyl)pyrazol-4-yl]sulfonyl-methylamino]phenyl]-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O3S/c1-28(33(31,32)22-15-25-29(16-22)21-11-7-17(24)8-12-21)20-13-9-19(10-14-20)27-23(30)26-18-5-3-2-4-6-18/h2-16H,1H3,(H2,26,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLIQOPYDUKWTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CN(N=C3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BTT 3033
Reactant of Route 2
Reactant of Route 2
BTT 3033
Reactant of Route 3
Reactant of Route 3
BTT 3033
Reactant of Route 4
Reactant of Route 4
BTT 3033
Reactant of Route 5
BTT 3033
Reactant of Route 6
BTT 3033
Customer
Q & A

Q1: What is the primary molecular target of BTT-3033 and how does this interaction affect cellular processes?

A: BTT-3033 is a selective inhibitor of the α2β1 integrin, a cell surface receptor that plays a crucial role in cell adhesion and signaling. [, , , , , ] By binding to the α2I domain of the α2 subunit, BTT-3033 disrupts the interaction between α2β1 integrin and its primary ligand, collagen I. [, , ] This disruption inhibits various downstream signaling pathways, including FAK/ERK½ signaling, leading to reduced cell adhesion, migration, proliferation, and altered cellular responses. [, , , ]

Q2: Research shows that BTT-3033 inhibits both neurogenic and thromboxane A2-induced contractions in human prostate smooth muscle. What is the proposed mechanism for this inhibitory effect?

A: While BTT-3033 primarily targets α2β1 integrin, its inhibitory effect on prostate smooth muscle contraction suggests an interplay between integrin signaling and other pathways involved in smooth muscle function. [] Further research is needed to fully elucidate the precise mechanisms underlying this observation.

Q3: How does the inhibitory activity of BTT-3033 differ under static versus shear stress conditions, and what does this reveal about the role of α2β1 integrin in platelet function?

A: Interestingly, BTT-3033 demonstrates stronger inhibitory activity on platelet adhesion to collagen under shear stress conditions, mimicking the physiological environment of blood flow. [] This suggests that the non-activated conformation of α2β1 integrin, which is preferentially targeted by BTT-3033 under shear stress, plays a crucial role in the initial interaction between platelets and collagen during thrombus formation. [] This finding highlights the importance of considering mechanical forces when studying integrin function and developing targeted therapies.

Q4: BTT-3033 appears to affect the expression of certain proteins involved in the renin-angiotensin system (RAS) in renal cancer cells. Could you elaborate on these findings?

A: Studies indicate that BTT-3033 treatment leads to a decrease in the expression of angiotensin-converting enzyme (ACE) and the angiotensin II type 1 receptor (AGT1) in renal cancer cells. [] Since the RAS system is implicated in tumor growth and progression, these findings suggest that BTT-3033 might exert anti-tumor effects by modulating the RAS pathway. []

Q5: What insights have phosphoproteomic analyses provided regarding the downstream targets of BTT-3033 in prostate stromal cells?

A: Phosphoproteomic studies have identified several potential downstream targets of BTT-3033 in prostate stromal cells, including LIM domain kinases (LIMA1, ZYX, TRIP6), polo-like kinase 1 (PLK1), and GTPase signaling proteins like DVL2. [] These proteins are involved in various cellular processes such as focal adhesion formation, cytoskeletal regulation, and cell cycle control, suggesting that BTT-3033 might influence these processes through its impact on these targets. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。